molecular formula C33H41F3N6O12 B593035 Ac-VDVAD-AFC

Ac-VDVAD-AFC

Cat. No.: B593035
M. Wt: 770.7 g/mol
InChI Key: BKQMJQIAIFEZJR-OIOUIRQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-VDVAD-AFC (trifluoroacetate salt) is a fluorogenic substrate specifically designed for caspase-2. Upon enzymatic cleavage by caspase-2, it releases 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified through its fluorescence. This compound is widely used in research to measure caspase-2 activity, with excitation and emission maxima at 400 nm and 505 nm, respectively .

Mechanism of Action

Target of Action

The primary target of Ac-VDVAD-AFC is caspase-2 , a cysteine-aspartic protease that plays a crucial role in programmed cell death, also known as apoptosis . Caspase-2 is part of the caspase family, which are key executioners of apoptosis .

Mode of Action

This compound acts as a fluorogenic substrate for caspase-2 . The compound contains a sequence of amino acids (VDVAD) that is a preferred cleavage site for caspase-2 . Upon enzymatic cleavage by caspase-2, 7-amino-4-trifluoromethylcoumarin (AFC) is released . The release of AFC results in fluorescence, which can be used to quantify the activity of caspase-2 .

Biochemical Pathways

The cleavage of this compound by caspase-2 is part of the broader apoptosis pathway. Apoptosis is a form of programmed cell death that is essential for maintaining cellular homeostasis. Caspase-2, as an initiator caspase, can trigger the execution phase of apoptosis when activated . The fluorescence resulting from the cleavage of this compound provides a measure of caspase-2 activity, and thus, an indication of the initiation of apoptosis.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in biological systems. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be determined experimentally.

Result of Action

The cleavage of this compound by caspase-2 and the subsequent release of AFC result in fluorescence . This fluorescence is a direct result of the compound’s action and serves as a quantifiable measure of caspase-2 activity . As caspase-2 activity is associated with the initiation of apoptosis, an increase in fluorescence could indicate the onset of programmed cell death.

Preparation Methods

The synthesis of Ac-VDVAD-AFC (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain, followed by the attachment of the fluorogenic AFC group. The process typically includes:

Chemical Reactions Analysis

Ac-VDVAD-AFC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions:

Scientific Research Applications

Ac-VDVAD-AFC (trifluoroacetate salt) has several applications in scientific research:

Comparison with Similar Compounds

Ac-VDVAD-AFC (trifluoroacetate salt) is unique due to its specific recognition by caspase-2 and the release of a highly fluorescent AFC group. Similar compounds include:

These compounds differ in their peptide sequences and the specific caspases they target, but they all serve as tools for studying caspase activity in various biological processes.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47)/t15-,20-,21-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQMJQIAIFEZJR-OIOUIRQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41F3N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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